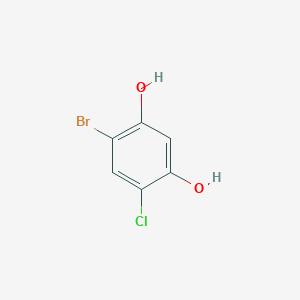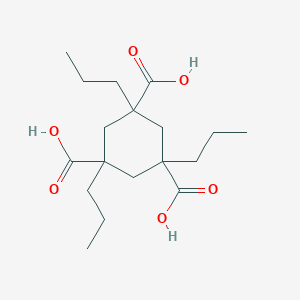
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic acid (TPTA) is a cyclic tricarboxylic acid. It is a white crystalline powder that is used in various scientific research applications. TPTA is synthesized from cyclohexanone and diethyl malonate via a Knoevenagel condensation reaction.
Mecanismo De Acción
The mechanism of action of 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid is not fully understood. However, it is believed to act as a chelating agent for metal ions, which can lead to a decrease in oxidative stress and inflammation. 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has also been shown to have neuroprotective properties, which may be due to its ability to inhibit the formation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has been shown to have antioxidant and neuroprotective properties. It has also been shown to inhibit the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has also been studied for its potential use as a corrosion inhibitor, as it has been shown to have good inhibitory activity against mild steel in acidic media.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has been shown to have a variety of potential applications in scientific research, including as a chelating agent for metal ions, a corrosion inhibitor, and a pharmaceutical intermediate. However, one limitation of using 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid. One area of interest is the development of 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid-based drugs for the treatment of Alzheimer's disease. Additionally, further research could be done to better understand the mechanism of action of 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid and its potential applications as a chelating agent for metal ions and a corrosion inhibitor. Finally, 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid could be studied for its potential use in other areas of scientific research, such as in the development of new materials or as a catalyst for chemical reactions.
Métodos De Síntesis
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid is synthesized via a Knoevenagel condensation reaction between cyclohexanone and diethyl malonate. The reaction is catalyzed by piperidine and refluxed in ethanol for several hours. The resulting product is then purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has been used in various scientific research applications, including as a chelating agent for metal ions, a corrosion inhibitor, and a pharmaceutical intermediate. 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have antioxidant and neuroprotective properties.
Propiedades
Número CAS |
129063-52-1 |
|---|---|
Nombre del producto |
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid |
Fórmula molecular |
C18H30O6 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C18H30O6/c1-4-7-16(13(19)20)10-17(8-5-2,14(21)22)12-18(11-16,9-6-3)15(23)24/h4-12H2,1-3H3,(H,19,20)(H,21,22)(H,23,24) |
Clave InChI |
BDWSRDPGOKDJSS-UHFFFAOYSA-N |
SMILES |
CCCC1(CC(CC(C1)(CCC)C(=O)O)(CCC)C(=O)O)C(=O)O |
SMILES canónico |
CCCC1(CC(CC(C1)(CCC)C(=O)O)(CCC)C(=O)O)C(=O)O |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)

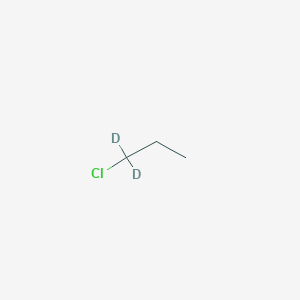
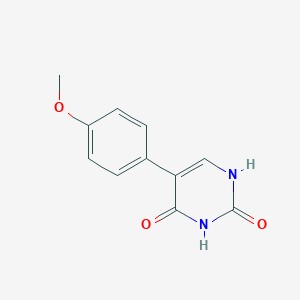

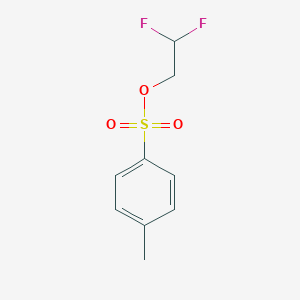


![3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B159848.png)
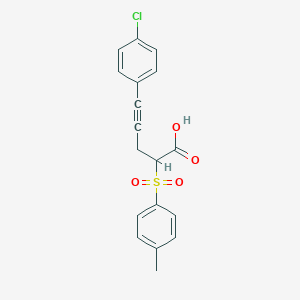
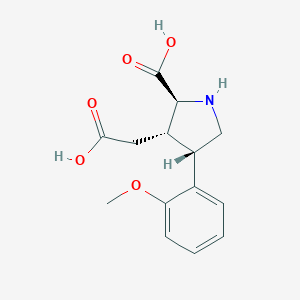
![3-Chloro-7-methylbenzo[d]isoxazole](/img/structure/B159855.png)
